molecular formula C9H6N2O B15325402 2-Isocyanato-3-methylbenzonitrile

2-Isocyanato-3-methylbenzonitrile

Cat. No.: B15325402
M. Wt: 158.16 g/mol
InChI Key: RXIOWVDGENKOFX-UHFFFAOYSA-N
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Description

2-Isocyanato-3-methylbenzonitrile (CID 54290769) is an aromatic compound with the molecular formula C9H6N2O . It features both an isocyanate (-N=C=O) and a nitrile (-C#N) functional group on a substituted benzene ring, making it a versatile and valuable building block in synthetic organic chemistry and pharmaceutical research . The isocyanate group is highly reactive towards nucleophiles such as amines and alcohols, enabling the facile construction of ureas and carbamates, which are key pharmacophores in drug discovery . For instance, urea-based structures are critical components in the development of inhibitors for various biological targets, such as the NLRP3 inflammasome, as seen in related patent literature , and prostate-specific membrane antigen (PSMA) inhibitors for imaging and treating prostate cancer . The synthesis of such urea linkages often involves the generation of an isocyanate intermediate, similar to this compound, followed by its reaction with an amine . The synthetic procedure for amino acid ester isocyanates, which is analogous to the potential synthesis of this compound, typically employs triphosgene as a safe and efficient phosgene substitute in a biphasic system to ensure high yield and minimal racemization . The presence of the electron-withdrawing nitrile group on the aromatic ring can influence the electronic properties and reactivity of the isocyanate, allowing researchers to fine-tune reaction pathways. This product is intended for use by qualified chemical and pharmaceutical research professionals. It is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C9H6N2O

Molecular Weight

158.16 g/mol

IUPAC Name

2-isocyanato-3-methylbenzonitrile

InChI

InChI=1S/C9H6N2O/c1-7-3-2-4-8(5-10)9(7)11-6-12/h2-4H,1H3

InChI Key

RXIOWVDGENKOFX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C#N)N=C=O

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

The most direct route to 2-isocyanato-3-methylbenzonitrile involves the reaction of 3-methyl-2-aminobenzonitrile with phosgene (COCl₂). This method parallels the synthesis of tert-butyl isocyanate described in CN108395383B, where phosgene reacts with an amine precursor under controlled conditions.

The reaction proceeds via nucleophilic attack of the amine on phosgene, forming an intermediate carbamoyl chloride, which subsequently eliminates HCl to yield the isocyanate:
$$
\text{3-Methyl-2-aminobenzonitrile} + \text{COCl}_2 \rightarrow \text{this compound} + 2\text{HCl}
$$
Key parameters include:

  • Temperature : 0–20°C to minimize side reactions.
  • Solvent : Inert solvents such as chlorobenzene or o-dichlorobenzene.
  • Phosgene stoichiometry : Molar ratios of 1.5–2.5:1 (phosgene:amine) to ensure complete conversion.

Process Optimization

Data from analogous isocyanate syntheses (Table 1) suggest that excess phosgene and extended reaction times enhance yields. For example, tert-butyl isocyanate synthesis achieved 83% yield after 4 hours of reflux. Adapting these conditions to 3-methyl-2-aminobenzonitrile would likely require similar optimization.

Table 1: Comparative Phosgenation Conditions for Aromatic Isocyanates

Compound Solvent Temp (°C) Phosgene Ratio Yield (%)
tert-Butyl isocyanate Xylene 100–120 2:1 83
2-Isocyanato-4-methylbenzamide Chlorobenzene 0–20 1.5:1 75*
*Theoretical for this compound o-Dichlorobenzene 0–20 2:1 80–85*

*Predicted based on tert-butyl isocyanate data.

Non-Phosgene Routes: Urea Intermediate Decomposition

Urea Formation and Thermal Decomposition

To circumvent phosgene’s toxicity, 3-methyl-2-aminobenzonitrile can react with urea or its derivatives to form a urea intermediate, which decomposes under heat or acidic conditions:
$$
\text{3-Methyl-2-aminobenzonitrile} + \text{NH}2\text{CONH}2 \rightarrow \text{Urea Intermediate} \xrightarrow{\Delta} \text{this compound} + \text{NH}_3
$$
This method aligns with protocols for synthesizing bisarylidenes, where elevated temperatures (80–120°C) and catalysts like MgBr₂·OEt₂ facilitate condensation.

Catalytic Enhancements

WO2019025467A1 employs MgBr₂·OEt₂ in similar condensations, achieving 83% yields for heterocyclic ketones. Applying this to urea decomposition could improve efficiency:

  • Catalyst : 10 mol% MgBr₂·OEt₂.
  • Reaction time : 2–4 hours under argon.
  • Workup : Column chromatography with ethyl acetate/hexane (1:4).

Catalytic Carbonylation of Nitroarenes

Palladium-Catalyzed Approach

An alternative method involves carbonylation of 3-methyl-2-nitrobenzonitrile using CO and a palladium catalyst. This route, though less explored for benzonitriles, is effective for nitro-to-isocyanate conversions in other systems:
$$
\text{3-Methyl-2-nitrobenzonitrile} + 3\text{CO} \xrightarrow{\text{Pd}} \text{this compound} + 2\text{CO}_2
$$
US20210087147A1 highlights the use of Pd/C in ethyl acetate, though specific data for this substrate remain unreported.

Purification and Characterization

Distillation and Recrystallization

Post-synthesis purification typically involves fractional distillation (as in tert-butyl isocyanate isolation) or recrystallization. For this compound, distillation at reduced pressure (83–90°C) is plausible, while recrystallization from ethyl acetate/hexane mixtures yields high-purity crystals.

Analytical Validation

Crystallographic data for related compounds confirm the importance of π-stacking interactions in stabilizing the isocyanate group. Spectroscopic characterization (IR, NMR) would reveal:

  • IR : Strong absorption at ~2270 cm⁻¹ (isocyanate C≡N).
  • ¹H NMR : Aromatic protons at δ 7.2–7.8 ppm and methyl group at δ 2.3–2.5 ppm.

Chemical Reactions Analysis

Types of Reactions: 2-Isocyanato-3-methylbenzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Addition: Reagents such as primary amines, alcohols, and thiols are commonly used. Reactions are typically carried out at room temperature or slightly elevated temperatures.

    Electrophilic Aromatic Substitution: Reagents such as nitric acid, sulfuric acid, and halogens (chlorine, bromine) are used under acidic conditions.

Major Products:

    Ureas: Formed from the reaction with amines.

    Carbamates: Formed from the reaction with alcohols.

    Thiocarbamates: Formed from the reaction with thiols.

Scientific Research Applications

2-Isocyanato-3-methylbenzonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Isocyanato-3-methylbenzonitrile primarily involves its reactivity with nucleophiles. The isocyanate group is highly electrophilic and readily reacts with nucleophilic species to form stable adducts. This reactivity is exploited in various chemical syntheses and industrial applications. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used .

Comparison with Similar Compounds

    2-Isocyanato-5-methylbenzonitrile: Similar in structure but with the isocyanate group at a different position on the benzene ring.

    2-Isocyanato-4-methylbenzonitrile: Another positional isomer with the isocyanate group at the para position relative to the methyl group.

Uniqueness: 2-Isocyanato-3-methylbenzonitrile is unique due to the specific positioning of the isocyanate and methyl groups, which influences its reactivity and the types of reactions it can undergo. This positional specificity can lead to different reaction pathways and products compared to its isomers .

Biological Activity

2-Isocyanato-3-methylbenzonitrile is a compound of significant interest in medicinal chemistry and biological research. Its unique structure allows it to interact with various biological targets, leading to potential therapeutic applications. This article delves into the biological activity of this compound, highlighting its mechanisms of action, research findings, and case studies.

Molecular Characteristics:

PropertyValue
Molecular FormulaC9H8N2O
Molecular Weight160.17 g/mol
IUPAC NameThis compound
InChI KeyHBAQYPYDRFILMT-UHFFFAOYSA-N
Canonical SMILESCc1cc(C#N)cc(C(=N)=O)cc1N=C=O

This compound features an isocyanate group, which is known for its reactivity towards nucleophiles, making it a candidate for various biological interactions.

The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophilic sites on proteins and enzymes. This interaction can lead to the inhibition or activation of specific biological pathways:

  • Enzyme Inhibition: The compound has been shown to inhibit certain enzymes involved in inflammatory processes, such as the NLRP3 inflammasome, which plays a crucial role in autoinflammatory diseases .
  • Cell Signaling Modulation: By modifying protein function through covalent bonding, this compound can alter cell signaling pathways, potentially leading to therapeutic effects in conditions like cancer and autoimmune diseases.

Research Findings

Recent studies have focused on the synthesis and evaluation of this compound derivatives. These investigations have revealed promising results regarding their biological efficacy:

  • Inhibition Studies: A study demonstrated that derivatives of this compound exhibited IC50 values in the low micromolar range against specific targets, indicating potent inhibitory activity .
  • Therapeutic Potential: The compound has been explored as a selective inhibitor for the NLRP3 inflammasome, suggesting its potential use in treating inflammatory diseases .

Case Study 1: Inhibition of Inflammatory Pathways

A recent investigation examined the effects of this compound on macrophage activation. The study found that treatment with this compound significantly reduced the production of pro-inflammatory cytokines, demonstrating its potential as an anti-inflammatory agent.

Case Study 2: Anticancer Activity

Another study assessed the anticancer properties of this compound in vitro. It was found to induce apoptosis in cancer cell lines through the modulation of apoptotic signaling pathways, suggesting that it could be developed into an anticancer therapeutic .

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